1-phenyl-3-{tricyclo[4.3.1.1^{3,8}]undecane-3-carbonyl}thiourea
Description
1-Phenyl-3-{tricyclo[4.3.1.1³,⁸]undecane-3-carbonyl}thiourea is a thiourea derivative characterized by a phenyl group, a tricycloundecane carbonyl moiety, and a thiourea (-NCSN-) backbone. The tricycloundecane group imparts rigidity and steric bulk, which may influence solubility, stability, and molecular interactions . Thiourea derivatives are notable for their metal coordination capabilities, reducing properties, and applications in pharmaceuticals and materials science . This article compares the compound with structurally and functionally related derivatives, focusing on substituent effects, activity, and physicochemical properties.
Properties
IUPAC Name |
N-(phenylcarbamothioyl)tricyclo[4.3.1.13,8]undecane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c22-17(21-18(23)20-16-4-2-1-3-5-16)19-7-6-13-8-14(11-19)10-15(9-13)12-19/h1-5,13-15H,6-12H2,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICPWWXJNUEUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3CC1CC(C3)C2)C(=O)NC(=S)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-phenyl-3-{tricyclo[4.3.1.1^{3,8}]undecane-3-carbonyl}thiourea typically involves multiple steps. One common method includes the reaction of tricyclo[4.3.1.1^{3,8}]undecane-3-carbonyl chloride with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-phenyl-3-{tricyclo[4.3.1.1^{3,8}]undecane-3-carbonyl}thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiourea moiety, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-phenyl-3-{tricyclo[4.3.1.1^{3,8}]undecane-3-carbonyl}thiourea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-phenyl-3-{tricyclo[4.3.1.1^{3,8}]undecane-3-carbonyl}thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The tricyclic structure allows for strong binding affinity and specificity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Adamantane-Based Thioureas
Adamantane-containing thioureas, such as 1-(adamantane-1-carbonyl)-3-(nitrophenyl)thiourea, share structural similarities with the target compound. Both feature polycyclic hydrocarbon frameworks (adamantane vs. tricycloundecane) that enhance thermal stability and hydrophobicity. However, tricycloundecane’s larger size (C₁₂H₁₈O₂ vs.
Urea vs. Thiourea Analogues
Replacing the thiourea sulfur with oxygen (urea) significantly alters activity. For example:
| Compound Type | Substituent (R) | Activity (%) |
|---|---|---|
| Urea (13b) | Phenyl | 76.3 |
| Thiourea (14e) | Phenyl | 49.7 |
| Urea (13d) | p-Tolyl | 20.1 |
| Thiourea (14f) | p-Tolyl | 19.2 |
The phenyl-substituted urea (13b) exhibits 76.3% activity, while its thiourea counterpart (14e) shows reduced activity (49.7%), highlighting the electronic impact of sulfur substitution . Lower activity in p-tolyl and p-methoxyphenyl derivatives (urea: 20.1–12.6%; thiourea: 19.2–13.3%) suggests substituent electronics (e.g., electron-donating groups) diminish efficacy in both classes .
Thiourea Derivatives with Metal-Binding Properties
Thiourea’s thiocarbonyl group enables stable metal coordination, a property leveraged in electroplating and catalysis . The tricycloundecane moiety may enhance complex stability via hydrophobic interactions or steric protection of the metal center.
Steric and Electronic Effects of Polycyclic Frameworks
Tricyclo[4.3.1.1³,⁸]undecane’s molecular weight (194.274 g/mol) and stereochemistry (two undefined stereocenters) contrast with adamantane’s simpler structure (136.23 g/mol) . Computational studies (e.g., density functional theory, DFT) could elucidate electronic differences, such as charge distribution across the thiourea backbone, which affects reactivity . The Joback method predicts tricycloundecane’s viscosity (0.00105–0.00109 Pa·s at 256–475 K), indicating moderate thermal stability .
Key Comparisons
- Activity Trends : Thiourea analogues generally underperform urea derivatives in phenyl-substituted systems but show comparable low activity with p-tolyl/p-methoxyphenyl groups .
- Structural Impact : Larger polycyclic frameworks (tricycloundecane vs. adamantane) may reduce solubility but improve thermal stability .
- Metal Coordination : Thiourea’s inherent metal-binding ability remains untested in tricycloundecane derivatives but is promising for catalytic applications .
Data Tables
Table 1: Molecular Properties of Polycyclic Frameworks
| Property | Tricycloundecane | Adamantane |
|---|---|---|
| Molecular Formula | C₁₂H₁₈O₂ | C₁₀H₁₆ |
| Molecular Weight (g/mol) | 194.274 | 136.23 |
| Stereocenters | 2 | 0 |
Table 2: Activity of Urea vs. Thiourea Analogues
| Compound | R Group | Activity (%) | Backbone |
|---|---|---|---|
| 13b | Phenyl | 76.3 | Urea |
| 14e | Phenyl | 49.7 | Thiourea |
| 13d | p-Tolyl | 20.1 | Urea |
| 14f | p-Tolyl | 19.2 | Thiourea |
Biological Activity
1-Phenyl-3-{tricyclo[4.3.1.1^{3,8}]undecane-3-carbonyl}thiourea is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its significance in medicinal chemistry.
The synthesis of this compound typically involves the reaction of tricyclo[4.3.1.1^{3,8}]undecane-3-carbonyl chloride with phenyl isothiocyanate under controlled conditions, often in an inert atmosphere to prevent side reactions. The compound’s structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The tricyclic structure enhances its binding affinity, allowing it to inhibit or alter the function of these targets effectively. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties, although detailed mechanisms remain to be fully elucidated.
Anticancer Properties
Recent research has indicated that this compound may possess significant anticancer activity. In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines by activating caspase pathways, leading to cell death .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| HeLa (Cervical) | 10 | Induction of apoptosis |
| A549 (Lung) | 12 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it reduces the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating chronic inflammatory conditions .
Case Study: In Vivo Anti-inflammatory Effects
A recent animal study assessed the effects of this thiourea on induced paw edema in rats. The results showed a significant reduction in swelling compared to the control group, suggesting its potential utility in clinical settings for managing inflammation .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-Phenyl-3,6-diaza-tricyclo(4.3.1.1(3,8))undecan-9-one | Tricyclic | Antimicrobial |
| Tricyclo[4.3.1.1(3,8)]undecane | Tricyclic | Limited biological activity |
| 5-Fluorouracil | Pyrimidine derivative | Chemotherapeutic |
Q & A
Q. What are the recommended synthetic routes for 1-phenyl-3-{tricyclo[4.3.1.1³,⁸]undecane-3-carbonyl}thiourea, and how can reaction conditions be optimized?
The synthesis of aroyl-substituted thioureas typically involves coupling isothiocyanates with amines under controlled conditions. For example, benzoylisothiocyanate can react with amines in 1,4-dioxane at room temperature, followed by isolation via ice/water precipitation . Key optimization parameters include:
- Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reactivity.
- Temperature : Room temperature minimizes side reactions like thiourea isomerization to thiocyanates, which occurs above 170°C .
- Stoichiometry : Equimolar ratios of isothiocyanate and amine precursors ensure high yields.
Q. How can X-ray crystallography be applied to resolve the structural ambiguities of this compound?
SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule crystallography. For thiourea derivatives:
- Data collection : High-resolution diffraction data (≤ 0.8 Å) are critical for resolving conformational flexibility in the tricyclo[4.3.1.1³,⁸]undecane moiety.
- Refinement : Incorporate anisotropic displacement parameters for non-hydrogen atoms to model thermal motion accurately .
- Validation : Use tools like PLATON to check for missed symmetry or disorder.
Q. What are the thermal stability considerations for this thiourea derivative during experimental handling?
Thioureas undergo thermal decomposition above 170°C, primarily via isomerization to ammonium thiocyanate. To ensure stability:
- Temperature control : Use oil baths or thermocouples to maintain reactions below 150°C.
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative degradation .
Advanced Questions
Q. How can Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-31G(d,p)) provide insights into:
- Frontier molecular orbitals : HOMO-LUMO gaps correlate with chemical reactivity (e.g., nucleophilic/electrophilic sites).
- Charge distribution : Partial charges on the thiourea sulfur and carbonyl oxygen guide hydrogen-bonding interactions.
- Thermochemistry : Atomization energies and ionization potentials validate experimental thermochemical data .
Q. What computational docking strategies are suitable for studying ligand-receptor interactions involving this compound?
AutoDock Vina is recommended for docking studies due to its speed and accuracy:
Q. How does the tricyclo[4.3.1.1³,⁸]undecane moiety influence biological activity, and what are potential targets?
The tricyclo framework enhances lipophilicity, promoting membrane permeability. Potential targets include:
Q. How should researchers address contradictions in experimental vs. computational data for this compound?
- Data reconciliation : Cross-validate DFT-calculated bond lengths/angles with crystallographic data .
- Error analysis : Assess solvent effects in DFT (e.g., PCM models) if experimental data derive from solution-phase studies.
- Reproducibility : Ensure consistent preheating protocols to avoid thiourea decomposition artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
